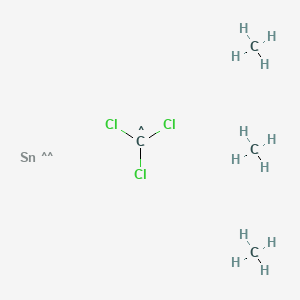
CID 101281551
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 101281551” is a chemical entity registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Vorbereitungsmethoden
The preparation of compound “CID 101281551” involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity.
Synthetic Routes and Reaction Conditions:
- The synthesis typically involves a series of chemical reactions starting from readily available precursors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield.
- Catalysts and solvents are selected based on their ability to facilitate the desired reactions without introducing impurities.
Industrial Production Methods:
- Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions.
- Purification steps, including crystallization and chromatography, are used to isolate the final product.
- Quality control measures are implemented to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Compound “CID 101281551” undergoes various types of chemical reactions, each with specific reagents and conditions.
Types of Reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Typically carried out in acidic or basic media at controlled temperatures.
Reduction: Often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Solvents like dichloromethane or ethanol are used to dissolve the reactants and facilitate the reaction.
Major Products:
- The products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Compound “CID 101281551” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Serves as a catalyst in various chemical reactions.
Biology:
- Studied for its potential role in biochemical pathways.
- Used in assays to investigate enzyme activity.
Medicine:
- Explored for its therapeutic potential in treating specific diseases.
- Investigated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of compound “CID 101281551” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to particular enzymes or receptors, modulating their activity.
- It may inhibit or activate these targets, leading to downstream effects.
Pathways Involved:
- The compound can influence signaling pathways, altering cellular responses.
- It may also affect metabolic pathways, impacting the synthesis or degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- Compounds with similar structures or functional groups can be identified using databases like PubChem.
- Examples include compounds with analogous chemical backbones or similar reactivity.
Uniqueness:
- The specific arrangement of atoms and functional groups in “CID 101281551” confers unique properties.
- Its reactivity, stability, and interaction with biological targets may differ from similar compounds, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
13340-12-0 |
|---|---|
Molekularformel |
C4H12Cl3Sn |
Molekulargewicht |
285.2 |
IUPAC-Name |
methane;tin;trichloromethane |
InChI |
InChI=1S/CCl3.3CH4.Sn/c2-1(3)4;;;;/h;3*1H4; |
InChI-Schlüssel |
AXKWGODIPGDPEM-UHFFFAOYSA-N |
SMILES |
C.C.C.[C](Cl)(Cl)Cl.[Sn] |
Synonyme |
Trimethyl(trichloromethyl)stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(But-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576719.png)
![2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene](/img/structure/B576720.png)
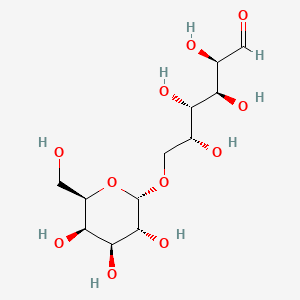
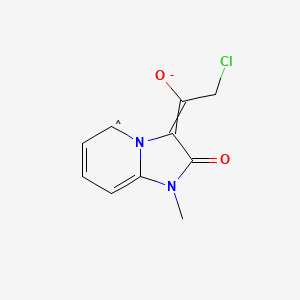
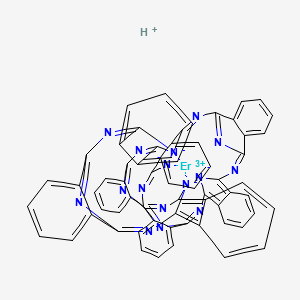
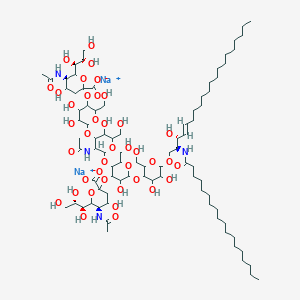

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
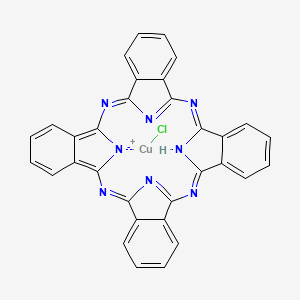
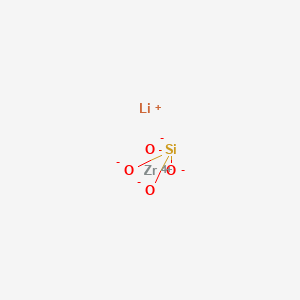
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576736.png)
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)
